![molecular formula C31H33NO B14406936 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol CAS No. 88407-44-7](/img/structure/B14406936.png)
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 3,3-diphenylpropylamine with phenylpropyl halides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or DMSO and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic methods.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol involves its interaction with specific molecular targets. It primarily affects calcium channels and myosin light-chain kinase 2, leading to alterations in cellular calcium levels and muscle contraction . This compound also exhibits beta-blocker-like activity, reducing heart rate and affecting cardiac metabolism .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A metabolite of prenylamine with similar structural features.
Prenylamine: A calcium channel blocker used in the treatment of angina pectoris.
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide: Another compound with a similar core structure used in biochemical research.
Uniqueness
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is unique due to its specific substitution pattern and the presence of a methylphenol group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88407-44-7 |
|---|---|
Molecular Formula |
C31H33NO |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[3-(3,3-diphenylpropylamino)-1-phenylpropyl]-5-methylphenol |
InChI |
InChI=1S/C31H33NO/c1-24-17-18-30(31(33)23-24)29(27-15-9-4-10-16-27)20-22-32-21-19-28(25-11-5-2-6-12-25)26-13-7-3-8-14-26/h2-18,23,28-29,32-33H,19-22H2,1H3 |
InChI Key |
VQKJJWDBVKANSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
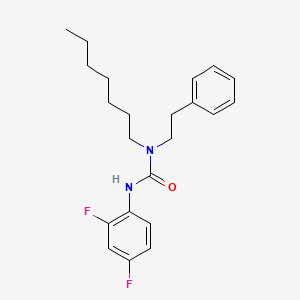
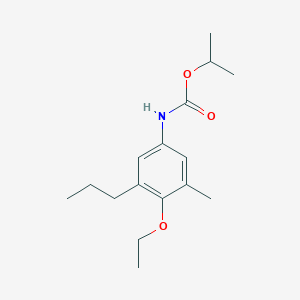
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
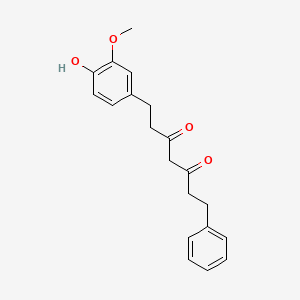
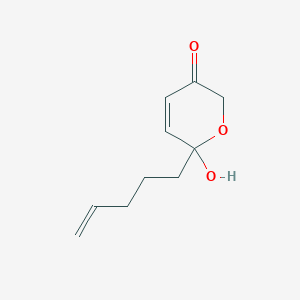
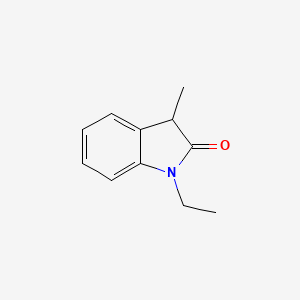
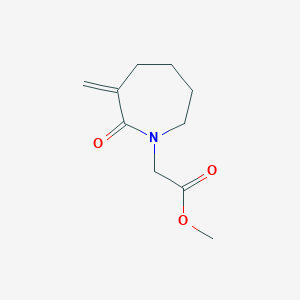
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
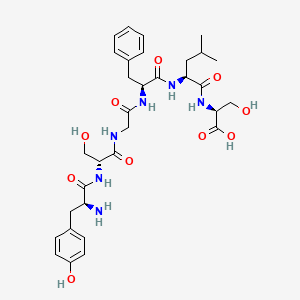
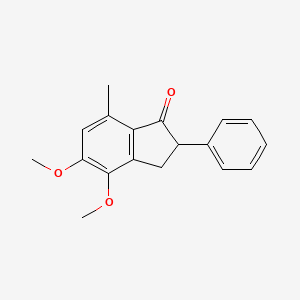
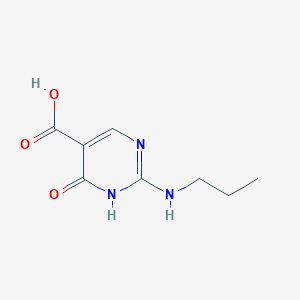
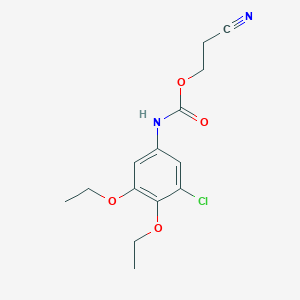
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
